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Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

Introduction

Rehmaionoside B is a significant bioactive compound found in Rehmannia glutinosa with potential
therapeutic applications in metabolic and blood deficiency disorders. Ultra-Performance Liquid
Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) provides
superior resolution, sensitivity, and mass accuracy for identifying and characterizing this compound in

complex herbal matrices [1].

Chemical Profile and Analytical Significance

Rehmaionoside B is classified as a rehmaionoside compound, specifically identified as an isomer with
molecular formula C19H3408Na, observed as [M+Na]* at m/z 413.2149 [1]. This compound demonstrates
significant variation across different processing methods of Rehmanniae Radix, making accurate

characterization essential for quality control and standardization of herbal products [1] [2].

Experimental Protocols

Sample Preparation Protocol

Materials and Reagents

¢ Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate
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e Water: Purified deionized water (Milli-Q system, 18.2 MQ-cm)
e Standards: Reference standards for iridoid glycosides and phenylpropanoid glycosides
e Filters: 0.22 pm microporous membrane filters

Extraction Procedure

e Weighing: Accurately weigh 1.0 g of powdered Rehmanniae Radix sample

e Extraction: Add 10 mL of 70% methanol-water solution

e Sonication: Sonicate for 30 minutes at room temperature

e Centrifugation: Centrifuge at 12,000 rpm for 10 minutes

¢ Filtration: Filter supernatant through 0.22 ym membrane filter

e Storage: Store filtered extract at -20°C until UPLC-Q-TOF-MS analysis [1] [3]

UPLC-Q-TOF-MS Analytical Conditions

Chromatographic Separation

Parameter Specification

Column Waters ACQUITY UPLC BEH Cis (2.1 x 100 mm, 1.7 pm)
Column 35°C

Temperature

Mobile Phase A 0.1% aqueous formic acid
Mobile Phase B Acetonitrile

Flow Rate 0.3 mL/min

Injection Volume 2 pL

Gradient 3% B (0-2 min), 3-8% B (2-8 min), 8-25% B (8-12 min), 25-45% B (15-16 min), 45-
Program 90% B (16-22 min), 90-100% B (22-26 min), 100% B (26-28 min) [3] [4]

Mass Spectrometry Parameters
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Parameter

Positive lon Mode

lonization Source

Capillary Voltage

Cone Voltage

Desolvation Temperature

Desolvation Gas Flow

Cone Gas Flow

Source Temperature

Mass Range

Collision Energy

Electrospray lonization (ESI)
3.0 kV

25V

350°C

600 L/h

50 L/h

120°C

m/z 50-1200

Low energy: 6 V; High energy: 20-80 V [3] [4]

Identification Protocol for Rehmaionoside B

Mass Spectrometric Detection

¢ Primary Detection: Monitor for [M+Na]* ion at m/z 413.2149

¢ Fragmentation Pattern: Characteristic fragment ions at m/z 211.1692, 193.1592, and 175.1484

¢ Structural Confirmation: The fragment at m/z 211.1692 indicates loss of 180 Da corresponding to
one glucose molecule, while m/z 193.1592 and 175.1484 indicate consecutive loss of two water

molecules, suggesting the presence of two hydroxyl groups [1]

Data Processing and Analysis

e Software Utilization: Process data using MassHunter software (version 10.0) or UNIFI platform
¢ Molecular Formula Prediction: Use software tools with mass error threshold of +10 ppm
e Structural Elucidation: Analyze MS/MS spectra and compare with literature data [1] [3]

Method Validation and Quality Control
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System Suitability Testing

e Mass Accuracy: Ensure mass error <5 ppm using leucine enkephalin as calibration solution
¢ Retention Time Stability: RSD of retention time should be < 1%
¢ Peak Area Reproducibility: RSD of peak areas should be < 3%

Quality Control Measures

e Blank Samples: Analyze methanol blanks to monitor contamination
¢ Quality Control Samples: Prepare pooled QC samples from all extracts
¢ Reference Standards: Analyze known standards to verify system performance [3] [2]

Quantitative Analysis Considerations

While the primary identification of Rehmaionoside B relies on accurate mass measurement and

fragmentation patterns, quantitative analysis requires establishment of a calibration curve using authentic

standards. In the absence of commercially available Rehmaioneside B standards, semi-quantitative analysis

can be performed using structurally similar compounds as external standards [1] [2].

Troubleshooting Guide

Issue

Possible Cause

Solution

Poor Chromatographic
Resolution

Low Signal Intensity

Mass Accuracy Drift

Inconsistent Fragmentation

Column degradation

Source contamination

Calibration issues

Collision energy
variation

Replace UPLC column

Clean ion source and cone

Recalibrate with reference standard

Optimize collision energy
parameters
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Applications in Herbal Medicine Research

This UPLC-Q-TOF-MS method enables:

¢ Quality Control: Differentiation between various processed forms of Rehmanniae Radix
¢ Stability Studies: Monitoring degradation products during processing
¢ Metabolomic Studies: Integrating Rehmaionoside B analysis with broader phytochemical profiling

[1][2]

The experimental workflow below summarizes the key steps in the analysis:
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Analytical Workflow for Rehmaionoside B

The diagram above illustrates the comprehensive workflow for Rehmaionoside B analysis, from sample
preparation through data reporting, highlighting critical MS parameters for optimal detection and

characterization.

Conclusion

The UPLC-Q-TOF-MS method presented provides robust analytical protocols for the identification and
characterization of Rehmaionoside B in Rehmannia glutinosa and related herbal preparations. The high
resolution and mass accuracy of this technique enable reliable detection even in complex matrices,

supporting quality control and standardization efforts in herbal medicine research and development.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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